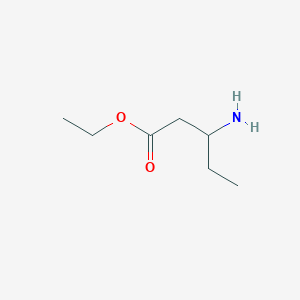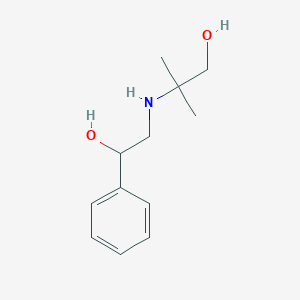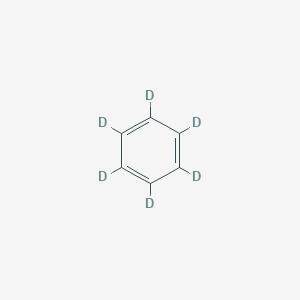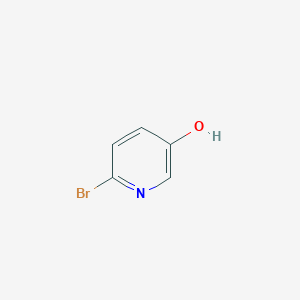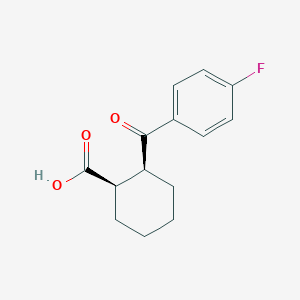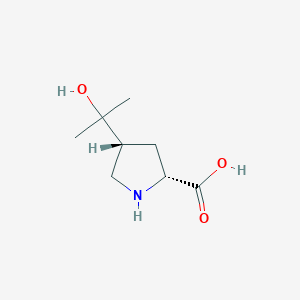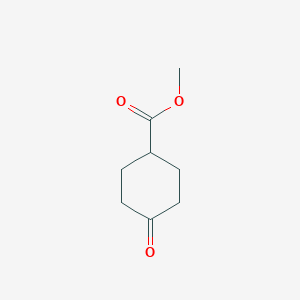
2,6-二叔丁基-4-巯基苯酚
概述
描述
2,6-Di-tert-butyl-4-mercaptophenol, also known as DTBP, is an organic compound . It is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .
Molecular Structure Analysis
The molecular formula of 2,6-Di-tert-butyl-4-mercaptophenol is C14H22OS . Its average mass is 238.389 Da and its monoisotopic mass is 238.139130 Da .Physical And Chemical Properties Analysis
2,6-Di-tert-butyl-4-mercaptophenol is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .科学研究应用
抗氧化剂的合成
2,6-二叔丁基-4-巯基苯酚: 用于合成复杂抗氧化剂。 一个值得注意的应用是它用于生产4,4'-异丙基亚甲基二硫代双[2,6-二叔丁基苯酚],这是一种具有显着抗氧化特性的化合物 。此过程涉及在混合溶剂中使用锌还原多硫化物,展示了该化合物在为工业应用创造更稳定抗氧化剂方面的作用。
润滑油添加剂相容性
在摩擦学中,2,6-二叔丁基-4-巯基苯酚衍生物被合成用作多酚类抗氧化剂。 这些抗氧化剂在酯油中与其他添加剂(如烷基二苯胺和ZDDP)的相容性进行了测试 。该化合物的衍生物表现出高热稳定性和有效的抗氧化性,使其在提高润滑剂的性能和寿命方面具有价值。
表面增强拉曼散射 (SERS)
该化合物用于研究表面增强拉曼散射。 具体来说,4-巯基苯酚(一种相关化合物)已被应用于银包覆的聚苯乙烯纳米球,以通过SERS光谱研究吸附现象 。此应用对于理解纳米尺度的分子相互作用至关重要。
聚合过程抑制
2,6-二叔丁基-4-巯基苯酚: 类似物,如2,6-二叔丁基-4-甲基吡啶,已被用来区分阳离子聚合中的引发机制。 当涉及质子酸时,它们作为有效的抑制剂,展示了该化合物在控制聚合过程中的潜力 。
抗炎特性
对2,4-二叔丁基苯酚(一种结构相似的化合物)生物活性的研究揭示了潜在的抗炎特性。 研究表明,用这种化合物治疗可以降低某些细胞系中促炎基因的表达,这表明2,6-二叔丁基-4-巯基苯酚可能在医学研究中具有类似的应用 。
作用机制
Target of Action
It is known that dtbp is an organic compound that is widely used in the rubber industry and in organic synthesis .
Mode of Action
DTBP acts as an organic sulfur compound. It is used as an antioxidant and stabilizer in chemical processing . The compound interacts with its targets by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents such as alcohols, ethers, and ketones , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of DTBP’s action primarily involve the neutralization of free radicals, thereby preventing oxidative damage. This antioxidant action can protect polymers and rubbers from aging and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DTBP. For instance, the compound is stable under normal use conditions but should be kept sealed and away from heat sources and oxidizers . It is also important to maintain a well-ventilated environment when handling this compound to avoid inhalation of its vapors .
安全和危害
生化分析
Biochemical Properties
It is known to be a stable compound that can be used as an organic sulfur compound in chemical processing as an antioxidant and stabilizer . It is widely used in the rubber industry for the anti-aging and antioxidation protection of polymers and rubbers .
Temporal Effects in Laboratory Settings
属性
IUPAC Name |
2,6-ditert-butyl-4-sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMNXZFSKGLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241719 | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950-59-4 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-mercaptophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


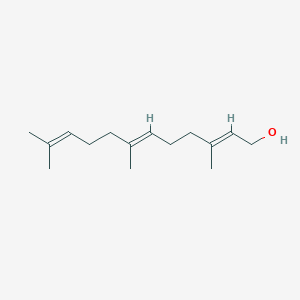
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)
